5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione
Description
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione (C10H10N2O2) is a quinoxalinedione derivative featuring methyl substituents at the 5- and 7-positions of the aromatic ring. This compound belongs to a class of molecules with a bicyclic quinoxaline core and two ketone groups at positions 2 and 2. The methyl groups influence electronic properties, solubility, and intermolecular interactions, making it distinct from other quinoxalinediones.
Properties
IUPAC Name |
5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(13)10(14)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXZQFMPNGKKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349617 | |
| Record name | 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61875-44-3 | |
| Record name | 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the quinoxaline ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Oxidative Deprotonation
In DMSO/KOtBu systems, deprotonation of the quinoxalin-2(1H)-one generates a reactive enolate. Aerobic oxidation introduces the dihydroquinoxaline-2,3-dione structure via sequential deprotonation and oxygen incorporation .
2.2 Radical Pathways
Photocatalytic alkylation proceeds through:
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Homolysis of H₂O₂ to form HO- radicals.
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Abstraction of hydrogen from alkanes to generate alkyl radicals.
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Coupling of alkyl radicals with the quinoxaline substrate to form alkylated products .
2.3 Substitution Chemistry
Methyl groups at positions 5 and 7 suggest regioselective alkylation, likely facilitated by directing effects of existing substituents or steric shielding of reactive sites.
Key Reaction Data
Structural Analysis
The compound’s structure (C₁₀H₁₀N₂O₂) features:
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
DMQ and its derivatives have been investigated for their anticonvulsant properties. Research indicates that compounds within the quinoxaline family can effectively modulate neurotransmitter systems in the central nervous system (CNS), particularly by acting as antagonists at quisqualate receptors. This mechanism is crucial for the development of new antiepileptic drugs .
Antiviral Properties
Recent studies have highlighted the potential of DMQ derivatives as antiviral agents. For instance, specific modifications of quinoxaline compounds have shown remarkable activity against coxsackievirus B5 (CBV5), with some derivatives demonstrating effective inhibition at low concentrations (EC50 values ranging from 0.06 µM to 0.3 µM) without cytotoxic effects on host cells . This positions DMQ derivatives as promising candidates for further antiviral drug development.
Cancer Therapeutics
The compound has also been explored for its anticancer properties. Quinoxaline derivatives have been identified as inhibitors of RhoA proteins, which are implicated in various cancer signaling pathways. By inhibiting these proteins, DMQ derivatives may contribute to the prevention of tumor growth and metastasis .
Agricultural Applications
Pesticidal Activity
Quinoxaline derivatives, including DMQ, have shown potential as agrochemicals. Their ability to act against various pathogens makes them suitable candidates for developing new pesticides. Studies indicate that certain DMQ derivatives possess antifungal and antibacterial properties that can protect crops from diseases .
Materials Science
Fluorescent Materials
DMQ has been utilized in the synthesis of fluorescent materials due to its unique electronic properties. The incorporation of quinoxaline moieties into polymeric structures has led to materials with enhanced luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of DMQ and its derivatives often involves various methods including microwave-assisted synthesis which has shown to improve yields significantly while reducing reaction times . The structure-activity relationship studies indicate that modifications at specific positions on the quinoxaline ring can enhance biological activity. For example, substituents that increase electron density on the aromatic ring generally improve antibacterial activity against Gram-positive bacteria .
Data Tables
Case Studies
- Antiviral Mechanism Investigation
- Anticonvulsant Efficacy
- Agricultural Field Trials
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various physiological processes and has potential therapeutic implications .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogues :
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione (C10H10N2O2): Methyl groups are located on the nitrogen atoms (1,4-positions) rather than the aromatic ring. This structural difference reduces electron-donating effects on the quinoxaline core compared to 5,7-dimethyl substitution. The N-methylation likely enhances solubility in non-polar solvents but reduces hydrogen-bonding capacity .
6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Methyl groups at the 6,7-positions (adjacent to the dione moiety) enhance steric hindrance near the ketone groups. This compound was used to synthesize asymmetric aza-BODIPY analogues, where its methyl groups facilitated hydrogen-bonded dimer formation in crystal structures. The 5,7-dimethyl isomer may exhibit weaker intermolecular interactions due to the distal positioning of methyl groups .
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Nitro groups at the 6,7-positions are strong electron-withdrawing substituents, increasing the acidity of the dione ring (pKa ~5.5) compared to methyl-substituted derivatives. This property enhances binding to glutamate receptors (e.g., GluA2) by stabilizing deprotonated forms .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Key Properties |
|---|---|---|
| 5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione | 5,7-CH3 | Moderate electron-donating effects; potential for hydrophobic interactions |
| 1,4-Dimethylquinoxaline-2,3-dione | 1,4-CH3 (N-methyl) | Reduced hydrogen-bonding capacity; increased lipophilicity |
| 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione | 6,7-CH3 | Steric hindrance near dione; promotes crystal dimerization |
| 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | 6,7-NO2 | High acidity (pKa ~5.5); strong receptor binding via deprotonation |
Biological Activity
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione (DMQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively studied for their biological properties, including antibacterial, antiviral, antitumor, and neuroprotective activities. DMQ specifically has shown promise in various therapeutic areas, particularly in neuroprotection and as a modulator of neurotransmitter receptors.
DMQ primarily interacts with the N-methyl-D-aspartate (NMDA) receptor complex in the central nervous system (CNS). It acts as a glycine receptor modulator , enhancing the binding of glycine to NMDA receptors. This action is crucial as NMDA receptors play a significant role in synaptic plasticity and memory function. The modulation by DMQ can help mitigate excitotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative diseases .
Neuroprotective Effects
Research indicates that DMQ exhibits neuroprotective properties against conditions such as stroke and neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). Studies have demonstrated that DMQ can prevent neuronal loss by inhibiting excitotoxic pathways and promoting neuronal survival .
Antimicrobial Activity
While the primary focus has been on its neuroprotective effects, DMQ also shows potential antimicrobial activity. It has been tested against various bacterial strains and has exhibited moderate inhibitory effects. For instance, derivatives of quinoxaline compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Antitumor Properties
DMQ has been investigated for its anticancer potential. Certain studies have reported that quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. The compound's mechanism may involve the induction of apoptosis in tumor cells while sparing normal cells .
Case Studies and Research Findings
- Neuroprotective Studies : In a study examining the effects of DMQ on ischemic neuronal damage, it was found that administration of DMQ significantly reduced neuronal loss and improved functional outcomes in animal models of stroke .
- Antimicrobial Testing : A series of tests showed that DMQ derivatives had varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were comparable to standard antibiotics like ampicillin .
- Antitumor Activity : In vitro studies on cancer cell lines revealed that DMQ could induce apoptosis with IC50 values lower than those of established chemotherapeutics such as doxorubicin .
Data Summary
The following table summarizes key findings related to the biological activity of DMQ:
Q & A
Q. How does the choice of conceptual framework influence the design of mechanistic studies?
- Methodological Answer : A framework like Marcus theory (electron transfer) guides electrochemical studies, while transition-state theory (TST) informs kinetic isotope effects. Aligning hypotheses with such theories ensures methodological coherence, such as selecting solvent systems that mimic biological membranes for drug delivery studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
